5-(4-Fluorophenyl)pyridin-3-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
5-(4-Fluorophenyl)pyridin-3-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary
In the realm of modern medicinal chemistry, biaryl scaffolds serve as foundational architectures for target-directed drug discovery. 5-(4-Fluorophenyl)pyridin-3-amine (CAS: 1214380-91-2) is a highly privileged building block characterized by a pyridine core, a primary amine vector, and a para-fluorinated phenyl ring[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the physicochemical profiling, synthetic methodology, and pharmacological utility of this critical intermediate.
Physicochemical Profiling & Structural Logic
The strategic placement of functional groups on the 5-(4-fluorophenyl)pyridin-3-amine scaffold is not coincidental; it is a masterclass in rational drug design. The molecule balances aqueous solubility (via the basic pyridine nitrogen) with lipophilicity (via the fluorophenyl ring), making it an ideal precursor for central nervous system (CNS) agents and kinase inhibitors.
Quantitative Data Summary
| Property | Value | Pharmacological Relevance |
| Molecular Formula | C₁₁H₉FN₂ | Defines the biaryl core structure. |
| Molecular Weight | 188.20 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD) and lead optimization[2]. |
| CAS Registry Number | 1214380-91-2 | Unique identifier for procurement and regulatory tracking[1]. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a reactive vector for amide, urea, or sulfonamide coupling. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluoro) | Facilitates critical hinge-binding interactions in kinase ATP pockets. |
| Topological Polar Surface Area | ~38.9 Ų | Excellent predictor for high membrane permeability and blood-brain barrier (BBB) penetration. |
Synthetic Methodology: The Biphasic Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 5-(4-fluorophenyl)pyridin-3-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Causality & Experimental Design
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Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂ is utilized. The electron-rich phosphine ligands stabilize the Pd(0) active species during the oxidative addition of the electron-deficient 5-bromopyridin-3-amine.
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Base & Solvent System: A biphasic system (e.g., Toluene/Ethanol/Water) is employed with Na₂CO₃. Why? The organic phase dissolves the substrates, while the aqueous phase dissolves the inorganic base. The base is strictly required to convert the (4-fluorophenyl)boronic acid into a highly nucleophilic boronate complex, which drives the transmetalation step[3]. Ethanol acts as a phase-transfer agent, bridging the lipophilic and hydrophilic layers.
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Degassing: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; in-process LC-MS checks ensure reaction fidelity.
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Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, charge 5-bromopyridin-3-amine (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation side reactions.
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Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and 2M aqueous Na₂CO₃ in a 4:1:1 volumetric ratio.
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Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 eq). Note: The solution should immediately transition to a pale yellow/orange hue, indicating the formation of the active catalytic complex.
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Heating: Reflux the biphasic mixture at 90–100 °C for 8–12 hours[3].
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In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting bromide is consumed and a dominant peak at m/z 189.1 [M+H]⁺ is observed.
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Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between Ethyl Acetate and Water. Extract the aqueous layer twice with Ethyl Acetate.
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Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure amine as a solid.
Catalytic cycle and synthetic workflow for the Suzuki-Miyaura cross-coupling of the biaryl amine.
Pharmacophore Utility & Medicinal Chemistry Applications
The 5-(4-fluorophenyl)pyridin-3-amine scaffold is not merely a structural spacer; it is an active participant in target engagement and pharmacokinetic (PK) optimization.
Kinase Inhibition (MNK1/2 and Pim Kinases)
Biaryl amines containing a pyridine core are heavily utilized in the development of MAP kinase-interacting kinase (MNK1/2) inhibitors and Pim kinase inhibitors. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket[4]. The C3-amino group provides a synthetic vector to append pyrazole or amide moieties, extending the molecule into the DFG-out or allosteric pockets to achieve high selectivity[4].
Metabolic Shielding via Fluorination
A major hurdle in biaryl drug development is rapid hepatic clearance due to cytochrome P450 (CYP450) mediated oxidative metabolism. Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by CYP1A2 and CYP3A4. By installing a fluorine atom at the para position of the phenyl ring, medicinal chemists effectively block this metabolic liability[5]. Fluorine is a classic bioisostere for hydrogen; its high electronegativity and strong C-F bond (~116 kcal/mol) resist oxidative cleavage while maintaining a similar van der Waals radius, drastically improving the biological half-life of the resulting drug candidates[5].
Pharmacophore mapping detailing the specific biological and pharmacokinetic roles of each functional group.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. A pure sample of 5-(4-fluorophenyl)pyridin-3-amine will exhibit the following characteristic profiles:
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LC-MS (ESI+): A sharp, singular peak in the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 189.1 [M+H]⁺ .
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¹H NMR (400 MHz, DMSO-d₆):
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The highly deshielded pyridine protons will appear as distinct singlets or fine doublets downfield (typically between δ 7.80 – 8.20 ppm).
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The para-fluorophenyl ring will present as two characteristic multiplets (or pseudo-triplets/doublets due to F-H coupling) integrating for 2 protons each, typically around δ 7.20 – 7.60 ppm.
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The primary amine (-NH₂) will appear as a broad singlet integrating for 2 protons, generally between δ 5.20 – 5.60 ppm, which will disappear upon D₂O exchange.
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References
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Molbase. "pyridine-3-amine derivatives and properties." Molbase Chemical Encyclopedia. Available at: [Link]
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Engers, D. W., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." NIH Public Access / Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. "Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor." ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. pyridine-3-amine-Molbase [molbase.com]
- 3. 14221-01-3 | Tetrakis(triphenylphosphine)palladium | Ambeed.com [ambeed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
